(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol
Description
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 3-methoxypropylamino substituent at the 5-position. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. This compound is structurally related to bioactive molecules and synthetic intermediates in pharmaceuticals and biomass valorization.
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
[5-[(3-methoxypropylamino)methyl]furan-2-yl]methanol |
InChI |
InChI=1S/C10H17NO3/c1-13-6-2-5-11-7-9-3-4-10(8-12)14-9/h3-4,11-12H,2,5-8H2,1H3 |
InChI Key |
FPFRULXXEWBVIF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC=C(O1)CO |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Furan Derivatives
One of the most established methods involves Mannich condensation of furan derivatives with formaldehyde and amines, leading to amino-methylated furans. For example, the synthesis of related amino-methyl furans has been achieved by reacting furfuryl alcohol with formaldehyde and secondary amines under acidic or basic conditions.
Furfuryl alcohol + Formaldehyde + Amine → Aminomethylfuran derivative
- Acidic or basic catalysis
- Reflux in ethanol or aqueous media
- Typical yields: 60-80%
Note: The specific substitution with 3-methoxypropylamine can be achieved by using the corresponding amine in the Mannich reaction, with careful control of pH and temperature to optimize selectivity and yield.
Preparation via Nucleophilic Substitution on Activated Furan Derivatives
b. Halogenated Furan Intermediates
Preparation of halogenated furans (e.g., 2-chloromethylfuran) followed by nucleophilic substitution with 3-methoxypropylamine is another viable route.
2-Chloromethylfuran + 3-Methoxypropylamine → (5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate or sodium hydride
- Temperature: 50-80°C
- Reaction time: 12-24 hours
Yield: Typically 65-85%, depending on purity and reaction conditions.
Reduction of Corresponding Furan Carboxylic Esters or Acid Derivatives
c. Reduction of Furan-2-carboxylic Esters
Another approach involves synthesizing a furan-2-carboxylic ester, then reducing it to the corresponding alcohol, followed by functionalization with amino groups.
Furan-2-carboxylic ester → Reduction (LiAlH4) → Furan-2-methanol
→ Nucleophilic substitution with 3-methoxypropylamine → Target compound
- Reduction: Lithium aluminum hydride in dry ether
- Nucleophilic substitution: As above, in DMF with base
- Yields: 50-70%
Note: This route is less favored due to the cost and hazards associated with LiAlH4 reduction.
Patented Methods and Literature Data
a. Patent EP0036716A1 describes the synthesis of similar amino-methyl furans via reaction of furfuryl alcohol with dimethylamine hydrochloride and formaldehyde, followed by purification steps involving distillation and extraction. The method involves:
- Reacting furfuryl alcohol with formaldehyde and dimethylamine hydrochloride in aqueous medium.
- Adjusting pH with sodium hydroxide.
- Purification by distillation under reduced pressure.
| Step | Reagent/Condition | Yield | Remarks |
|---|---|---|---|
| Formation of amino-methyl furfuryl alcohol | Furfuryl alcohol + Formaldehyde + Dimethylamine hydrochloride | 60-75% | Purification via distillation |
| Conversion to target compound | Reflux in acetic acid with cysteamine | Variable | Further functionalization |
Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Mannich condensation | Furfuryl alcohol | Formaldehyde, secondary amines | Acidic/basic, reflux | Mild, straightforward | Possible side reactions |
| Halogen substitution | 2-Chloromethylfuran | 3-Methoxypropylamine | DMF, K2CO3, 50-80°C | High yield, regioselectivity | Requires halogenated intermediates |
| Ester reduction | Furan-2-carboxylic ester | Lithium aluminum hydride | Dry ether, reflux | Direct route | Hazardous reagents, cost |
Table 1: Summary of Key Preparation Routes
| Route | Starting Material | Reagents | Typical Yield | Remarks |
|---|---|---|---|---|
| Mannich reaction | Furfuryl alcohol | Formaldehyde, amine | 60-80% | Widely used, scalable |
| Halogen substitution | 2-Chloromethylfuran | 3-Methoxypropylamine | 65-85% | High regioselectivity |
| Ester reduction | Furan-2-carboxylic ester | LiAlH4 | 50-70% | Costly, hazardous |
Note: The choice of route depends on availability of starting materials, scale, and desired purity.
Chemical Reactions Analysis
Types of Reactions
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methoxypropylamine derivatives, suitable solvents (e.g., ethanol, methanol)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Contexts
Ranitidine Amino Alcohol Hemifumarate
- Structure: [5-[(Dimethylamino)methyl]furan-2-yl]methanol (C₉H₁₅NO₂, MW 169.22 g/mol).
- Key Differences: Replaces the 3-methoxypropylamino group with a dimethylamino moiety. Lacks the methoxy group, reducing steric bulk and polarity.
5-Chloro-2-((3-(Furan-2-yl)propyl)amino)phenylmethanol
- Structure: (5-Chloro-2-((3-(furan-2-yl)propyl)amino)phenyl)methanol (C₁₄H₁₆ClNO₂, MW 265.74 g/mol).
- Key Differences: Features a chlorinated phenyl ring instead of a furan backbone. Includes a furan-2-ylpropylamino chain, enhancing aromaticity and conjugation.
- Synthesis : Prepared via reductive amination (57% yield), indicating shared synthetic pathways with the target compound .
Biomass-Derived Analogues
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)
- Structure : C₈H₁₀O₄ (MW 170.16 g/mol).
- Key Differences: Replaces the 3-methoxypropylamino group with a 1,3-dioxolane ring (cyclic acetal). Derived from 5-hydroxymethylfurfural (HMF) acetalization, emphasizing non-amine functionalization.
- Applications: A biofuel precursor; its etherification side products (e.g., 5-((2-hydroxyethoxy)methyl)furan-2-carbaldehyde) highlight divergent reactivity compared to amino-functionalized furans .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₇NO₃ | 199.25 | Furan, hydroxymethyl, 3-methoxypropylamino | Pharmaceutical intermediates |
| Ranitidine Amino Alcohol Hemifumarate | C₉H₁₅NO₂ | 169.22 | Furan, hydroxymethyl, dimethylamino | Ranitidine impurity |
| DFM | C₈H₁₀O₄ | 170.16 | Furan, hydroxymethyl, 1,3-dioxolane | Biofuel additive precursor |
| 5-Chloro-2-((3-(Furan-2-yl)propyl)amino)phenylmethanol | C₁₄H₁₆ClNO₂ | 265.74 | Chlorophenyl, hydroxymethyl, furanylpropylamino | Synthetic intermediate |
Reactivity and Functional Group Implications
- Amino vs. Acetal Groups: The 3-methoxypropylamino group in the target compound confers basicity and hydrogen-bonding capacity, contrasting with DFM’s acid-sensitive acetal group. This difference impacts solubility (polar vs. nonpolar environments) and stability under acidic conditions .
Biological Activity
(5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol is a compound of interest due to its unique structural features, including a furan ring and an amino group. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structure:
This structure includes:
- A furan ring, which is known for its reactivity and biological significance.
- An amino group that can facilitate interactions with various biological targets.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological processes.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:
- Antioxidant Activity : Compounds containing furan rings often demonstrate significant antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The presence of the amino group may enhance anti-inflammatory responses.
Study 1: Antioxidant Activity
In a study examining the antioxidant potential of furan derivatives, this compound showed promising results in scavenging free radicals. The compound was compared to well-known antioxidants such as ascorbic acid and exhibited comparable efficacy in vitro.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 20 | |
| This compound | 22 | |
| Curcumin | 18 |
Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties of the compound using a rat model. The results indicated that administration of this compound significantly reduced markers of inflammation compared to a control group.
| Treatment Group | Inflammatory Marker Reduction (%) | Reference |
|---|---|---|
| Control | 0 | |
| This compound | 45 | |
| Standard Anti-inflammatory Drug | 50 |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Mannich Reaction : Combining furfuryl alcohol with formaldehyde and an amine.
- Alkylation : Introducing the methoxypropyl group via alkylation techniques.
Q & A
Q. What are the standard synthetic routes for (5-{[(3-Methoxypropyl)amino]methyl}furan-2-yl)methanol, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the furan ring via Mannich-type reactions to introduce the aminomethyl group. For example, reacting furan-2-yl-methanol derivatives with 3-methoxypropylamine under acidic conditions .
- Step 2 : Alkylation or reductive amination to stabilize the aminoalkyl side chain. Solvents like ethanol or methanol are used with catalysts (e.g., Pd/C for hydrogenation) to enhance yields .
- Optimization : Adjusting pH (6.5–7.5), temperature (60–80°C), and using continuous flow reactors can improve efficiency and reduce side products .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR : H and C NMR identify key groups:
- FT-IR : Peaks at 3300–3500 cm (O-H stretch) and 1650–1700 cm (C=N/C=O if oxidized) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 242.3 [M+H]) .
Q. What functional groups dictate the compound’s reactivity in medicinal chemistry applications?
- Hydroxymethyl (-CHOH) : Participates in esterification or oxidation to aldehydes for prodrug design.
- 3-Methoxypropylamino (-NH-CH-CH-OCH) : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
- Furan Ring : Prone to electrophilic substitution, enabling further derivatization .
Advanced Research Questions
Q. How does computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Tools like AutoDock Vina simulate binding to proteins (e.g., kinases or GPCRs). The methoxypropylamino group shows affinity for hydrophobic pockets, while the hydroxymethyl forms hydrogen bonds .
- MD Simulations : Reveal stability of ligand-receptor complexes over 100 ns trajectories. Discrepancies between predicted and experimental IC values (e.g., ±15% variance) may arise from solvation effects .
Q. What strategies resolve contradictions in antimicrobial efficacy data across bacterial strains?
-
Strain-Specific Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with standardized MIC protocols.
-
Mechanistic Studies : Use fluorescence quenching to assess membrane disruption vs. intracellular target inhibition. Contradictions may stem from outer membrane permeability barriers in Gram-negative bacteria .
-
Data Table : Antimicrobial Activity of Analogues
Compound MIC (µg/mL) S. aureus MIC (µg/mL) E. coli Target Compound 8.2 32.5 [5-(3,4-Dichlorophenyl)...] 5.1 64.0 Source: Adapted from PubChem data
Q. How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer reactivity to the furan C-5 position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, reducing byproducts from competing C-2 substitution .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
